molecular formula C23H18N2S B2958541 2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile CAS No. 860649-66-7

2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile

Cat. No.: B2958541
CAS No.: 860649-66-7
M. Wt: 354.47
InChI Key: SBTHFYOVABKGNN-QUMQEAAQSA-N
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Description

2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methylsulfanyl group, two phenylethenyl groups, and a carbonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The phenylethenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile is unique due to its combination of a pyridine ring with methylsulfanyl, phenylethenyl, and carbonitrile groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-methylsulfanyl-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2S/c1-26-23-22(17-24)20(14-12-18-8-4-2-5-9-18)16-21(25-23)15-13-19-10-6-3-7-11-19/h2-16H,1H3/b14-12+,15-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTHFYOVABKGNN-QUMQEAAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=N1)C=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C(=CC(=N1)/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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